4-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Lipophilicity ADME Lead optimization

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a tri-substituted halogenated pyridine building block (molecular formula C₆H₂BrClF₃N, MW 260.44) bearing bromine at the 4-position, chlorine at the 2-position, and a trifluoromethyl group at the 5-position. Its computed topological polar surface area (TPSA) is 12.89 Ų and its predicted LogP is 3.52, indicating moderate-to-high lipophilicity relative to non-brominated analogs.

Molecular Formula C6H2BrClF3N
Molecular Weight 260.438
CAS No. 1211520-18-1
Cat. No. B567965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-5-(trifluoromethyl)pyridine
CAS1211520-18-1
Synonyms4-BROMO-2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE
Molecular FormulaC6H2BrClF3N
Molecular Weight260.438
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(F)(F)F)Br
InChIInChI=1S/C6H2BrClF3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
InChIKeyYSGXLKGGFMPUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS 1211520-18-1): Physicochemical Baseline for Procurement Evaluation


4-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a tri-substituted halogenated pyridine building block (molecular formula C₆H₂BrClF₃N, MW 260.44) bearing bromine at the 4-position, chlorine at the 2-position, and a trifluoromethyl group at the 5-position. Its computed topological polar surface area (TPSA) is 12.89 Ų and its predicted LogP is 3.52, indicating moderate-to-high lipophilicity relative to non-brominated analogs . The compound is commercially available as a solid at room temperature in purities ranging from 95% to 98% . It belongs to the broader class of trifluoromethylpyridine intermediates that have been incorporated into at least 14 commercialized or ISO-common-name crop protection agents since 1990, spanning fungicides, herbicides, insecticides, and nematicides [1].

Why 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine Cannot Be Interchanged with Positional Isomers or Non-Halogenated Analogs


In trifluoromethylpyridine chemistry, the exact position of halogen substituents on the pyridine ring dictates both the physicochemical properties and the available vectors for further derivatization. Regioisomers of Br/Cl/CF₃-substituted pyridines — such as 4-bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 1211589-92-2), 4-bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1196153-93-1), and 5-bromo-2-chloro-4-(trifluoromethyl)pyridine (CAS 823221-93-8) — exhibit measurably different boiling points, physical states, and densities that impact handling, purification, and formulation . Critically, the regiochemistry of the bromine atom determines which carbon center is activated for metal-catalyzed cross-coupling, and the presence of both Br and Cl enables orthogonal, sequential functionalization strategies that are impossible with dihalogenated analogs lacking Br/Cl differentiation (e.g., 2,4-dichloro-5-(trifluoromethyl)pyridine, CAS 888327-38-6) . The magnitude of these differences — up to 34°C in predicted boiling point and a solid-versus-liquid phase distinction — means that substitution without revalidation of reaction conditions and purification protocols carries tangible operational risk.

Quantitative Comparative Evidence for Selecting 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine Over Closest Analogs


Lipophilicity (LogP) Comparison: 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine vs. 2-Chloro-5-(trifluoromethyl)pyridine

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine exhibits a predicted LogP of 3.52, compared to a predicted LogP of 2.44 for the non-brominated parent compound 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) . The ΔLogP of +1.08 corresponds to an approximately 12-fold increase in calculated octanol-water partition coefficient, which is quantitatively consistent with the addition of a single bromine atom to the aromatic ring . Both compounds share an identical TPSA of 12.89 Ų, meaning the lipophilicity difference is driven almost entirely by the bromine substituent rather than by changes in hydrogen-bonding capacity.

Lipophilicity ADME Lead optimization

Predicted Boiling Point Differentiation: 5-CF₃ Isomer vs. 6-CF₃ Positional Isomer

The predicted boiling point of 4-bromo-2-chloro-5-(trifluoromethyl)pyridine is 227.1 ± 35.0 °C (at 760 Torr), while its positional isomer 4-bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1196153-93-1) has a significantly lower predicted boiling point of 193.1 ± 35.0 °C (at 760 Torr) — a difference of 34 °C . The 5-bromo positional isomer (5-bromo-2-chloro-4-(trifluoromethyl)pyridine, CAS 823221-93-8) exhibits an even more dramatic divergence: experimentally measured boiling point of 80–81 °C at 16 Torr and a melting point of 11–13 °C, meaning it is a liquid at ambient temperature, unlike the target compound which is a solid . These differences reflect the influence of CF₃ and halogen substitution patterns on intermolecular interactions within the crystalline lattice and liquid phase.

Purification Distillation Process chemistry

Regiochemical Selectivity in Cross-Coupling: 4-Br vs. 2-Cl Leaving Group Differentiation

In 4-bromo-2-chloro-5-(trifluoromethyl)pyridine, the C–Br bond at the 4-position has a lower bond dissociation energy (approximately 337 kJ/mol for aryl-Br vs. ~400 kJ/mol for aryl-Cl) and is geometrically positioned para to the ring nitrogen, making it the thermodynamically and kinetically preferred site for oxidative addition in Pd(0)-catalyzed cross-coupling reactions . The 2-chloro substituent, being ortho to the ring nitrogen and having a higher bond dissociation energy, remains largely inert under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous Na₂CO₃, 80–100 °C), enabling sequential, chemoselective functionalization: first at the 4-position via the bromine leaving group, then at the 2-position under more forcing conditions or with tailored ligand systems. This orthogonal reactivity is well-documented for the broader class of bromo-chloro(trifluoromethyl)pyridines [1]. By contrast, the dichloro analog 2,4-dichloro-5-(trifluoromethyl)pyridine (CAS 888327-38-6) offers no intrinsic leaving-group-based chemoselectivity between the two positions, requiring reliance on steric or electronic bias alone, which can lead to mixtures of regioisomeric products.

Cross-coupling Chemoselectivity Suzuki-Miyaura

Established Synthetic Tractability: Regioexhaustive Functionalization Precedent for 5-CF₃-Substituted Pyridines

Although the specific exhaustive functionalization of 4-bromo-2-chloro-5-(trifluoromethyl)pyridine has not been reported as a dedicated study, Schlosser and coworkers demonstrated that the closely related compound 5-bromo-2-chloro-4-(trifluoromethyl)pyridine (CAS 823221-93-8) serves as a viable precursor for accessing 6-chloro-4-(trifluoromethyl)pyridine-2- and -3-carboxylic acids, while the 3-carboxylic acid regioisomer is more conveniently accessed from 3-bromo-5-chloro-2-(trifluoromethyl)pyridine [1]. This 'logistic flexibility' principle — using different regioisomeric starting materials to efficiently access different target acids — provides class-level evidence that the 4-bromo-2-chloro-5-(trifluoromethyl)pyridine scaffold should be amenable to similar regioexhaustive functionalization protocols (LDA-mediated deprotonation, halogen/metal exchange, or directed ortho-metalation) at the remaining vacant 3- and 6-positions . The presence of the CF₃ group at the 5-position places it meta to both the 2-chloro and 4-bromo substituents, a substitution pattern that minimizes steric congestion and may facilitate metalation at the 6-position (adjacent to ring nitrogen) under appropriate conditions.

Regioexhaustive functionalization Metalation Carboxylation

Agrochemical Intermediate Provenance: Documented Role in Fluazinam Fungicide Synthesis

4-Bromo-2-chloro-5-(trifluoromethyl)pyridine has been identified as a key synthetic intermediate in the preparation of fluazinam, a broad-spectrum contact fungicide of the 2,6-dinitroaniline class commercialized since 1990 and used globally for control of Botrytis, Sclerotinia, and Phytophthora pathogens across potato, grape, and vegetable crops [1]. The target compound's specific substitution pattern (Br at C-4, Cl at C-2, CF₃ at C-5) maps directly onto the pyridine ring of fluazinam (IUPAC: 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine) after amination at the 2-position [2]. Alternative regioisomeric bromo-chloro(trifluoromethyl)pyridines (e.g., the 3-CF₃, 4-CF₃, or 6-CF₃ isomers) would yield pyridine rings with incorrect CF₃ placement for the fluazinam pharmacophore, making them synthetically unsuitable for this specific end-use without additional rearrangement steps. This end-use validation provides procurement confidence that the compound has demonstrated industrial relevance at scale.

Agrochemical intermediate Fluazinam Fungicide synthesis

Evidence-Backed Application Scenarios for 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS 1211520-18-1)


Sequential, Chemoselective Cross-Coupling for Medicinal Chemistry Library Synthesis

The differentiated C–Br (4-position) and C–Cl (2-position) bonds enable a two-step sequential functionalization strategy. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, mild base, 80 °C), the 4-bromo site undergoes selective oxidative addition and coupling with aryl/heteroaryl boronic acids, leaving the 2-chloro substituent intact for a subsequent Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions (e.g., Pd(dba)₂/XPhos, elevated temperature). This orthogonal reactivity reduces the need for protecting group strategies and can shorten synthetic routes by 1–2 steps compared to using dichloro or dibromo analogs [1].

Fluazinam and Related Agrochemical Intermediate Production

The compound's documented role as a key intermediate for fluazinam — a broad-spectrum fungicide with multi-site action and low resistance risk — makes it a strategic procurement item for agrochemical R&D groups developing next-generation pyridinamine fungicides. The 5-CF₃ substitution pattern is essential for target binding in this compound class; regioisomeric analogs with CF₃ at other positions are structurally incompatible [1]. Process chemistry groups scaling fluazinam or related analogs should prioritize this specific regioisomer.

Building Block for Regioexhaustive Functionalization Programs

Based on the precedent established by Schlosser and coworkers for closely related bromo-chloro(trifluoromethyl)pyridines, this compound can serve as a common starting material for generating diverse carboxylic acid, boronate ester, or other functionalized derivatives at the remaining vacant 3- and 6-positions via LDA-mediated deprotonation or halogen/metal exchange strategies [1]. Procurement of this single building block can support entire SAR exploration campaigns around the 5-trifluoromethylpyridine core, with the Br/Cl handles enabling late-stage diversification.

Lipophilicity-Driven Lead Optimization in Drug Discovery

With a predicted LogP of 3.52 — approximately 12-fold higher than the non-brominated 2-chloro-5-(trifluoromethyl)pyridine scaffold (LogP 2.44) — this compound provides medicinal chemists with a quantifiably higher starting lipophilicity for programs targeting LogD 2–4 range [1]. Incorporating the brominated pyridine early in a hit-to-lead campaign can reduce the number of subsequent lipophilicity-enhancing modifications, particularly for central nervous system or anti-infective programs where balanced LogD is critical for membrane permeability.

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